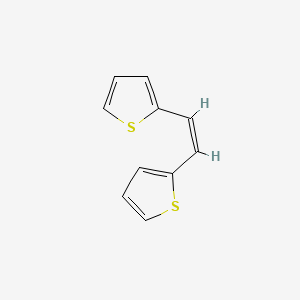
trans-2-Hydroxypinocamphone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a chiral molecule with three stereocenters, making it an interesting subject for stereochemical studies . This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypinocamphone typically involves the oxidation of pinocamphone. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired hydroxylation . The reaction is usually carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at a low level to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxypinocamphone can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of catalytic oxidation processes is also explored to enhance efficiency and reduce environmental impact.
化学反応の分析
Types of Reactions
2-Hydroxypinocamphone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to pinocamphone or other related alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the hydroxyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include diketones, carboxylic acids, and various substituted derivatives of 2-Hydroxypinocamphone.
科学的研究の応用
2-Hydroxypinocamphone has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.
作用機序
The mechanism of action of 2-Hydroxypinocamphone involves its interaction with various molecular targets. It can act as a ligand for certain enzymes, modulating their activity. The hydroxyl group plays a crucial role in its binding affinity and specificity. The compound’s stereochemistry also influences its interaction with biological targets, leading to different biological effects.
類似化合物との比較
2-Hydroxypinocamphone can be compared with other similar compounds such as:
Pinocamphone: The parent compound, which lacks the hydroxyl group.
Menthone: A structurally related compound with similar applications in the fragrance industry.
Camphor: Another related compound with a similar bicyclic structure but different functional groups.
The uniqueness of 2-Hydroxypinocamphone lies in its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
20536-50-9 |
|---|---|
分子式 |
C₁₀H₁₆O₂ |
分子量 |
168.23 |
同義語 |
trans-2-Hydroxypinocamphone; [1R-(1α,2β,5α)]-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one; (1R,2S,5R)-(+)-2-Hydroxy-3-pinanone; (1R,2S,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


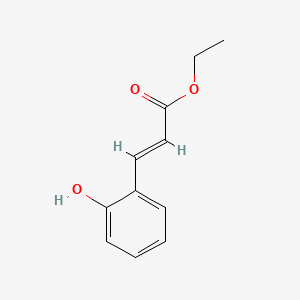

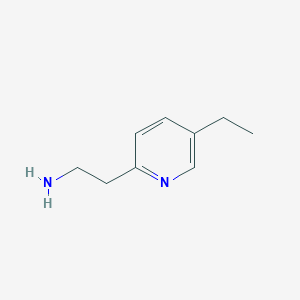
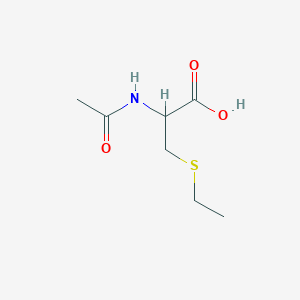
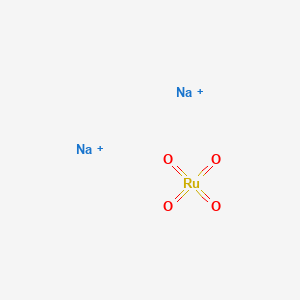

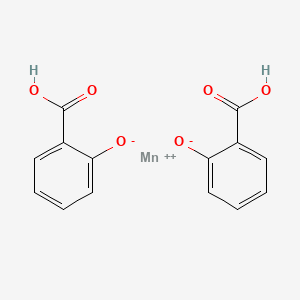
![2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese](/img/structure/B1144370.png)


